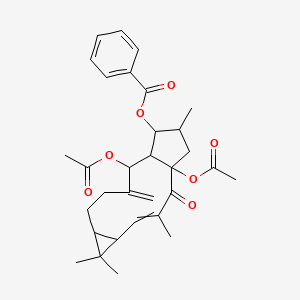![molecular formula C17H19IN2O3S B12463789 N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide](/img/structure/B12463789.png)
N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide is a complex organic compound that features a combination of iodine, sulfonyl, and phenylethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the iodination of a phenyl ring, followed by the introduction of a methylsulfonyl group. The final step involves coupling the iodinated and sulfonylated intermediate with a glycinamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The iodine atom can be reduced to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group may yield sulfone derivatives, while substitution of the iodine atom can result in a variety of functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Materials Science: Its chemical properties make it suitable for the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N2-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine and sulfonyl groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide
- N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide
- N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide
Uniqueness
N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide is unique due to the presence of the iodine atom, which can significantly affect its reactivity and interactions with other molecules. The iodine atom’s larger size and higher atomic number compared to bromine, chlorine, or fluorine can lead to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H19IN2O3S |
|---|---|
Peso molecular |
458.3 g/mol |
Nombre IUPAC |
2-(4-iodo-N-methylsulfonylanilino)-N-[(1R)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C17H19IN2O3S/c1-13(14-6-4-3-5-7-14)19-17(21)12-20(24(2,22)23)16-10-8-15(18)9-11-16/h3-11,13H,12H2,1-2H3,(H,19,21)/t13-/m1/s1 |
Clave InChI |
SMYQWVLSPQICQG-CYBMUJFWSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


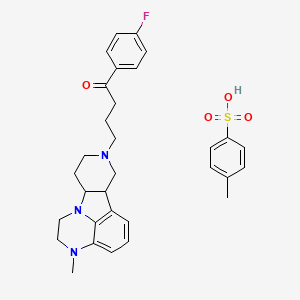
![1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide](/img/structure/B12463727.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463729.png)
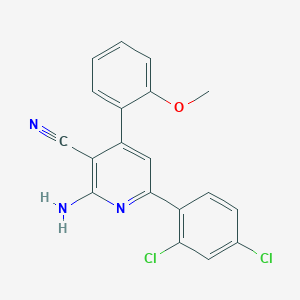
![2-[(17-hydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-N,N,N-trimethyl-2-oxoethanaminium](/img/structure/B12463743.png)

amino}-N-(3-methylphenyl)cyclopentanecarboxamide](/img/structure/B12463752.png)
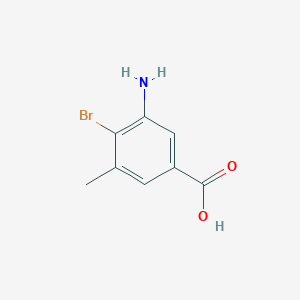
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12463762.png)
![14-Fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one](/img/structure/B12463773.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463779.png)
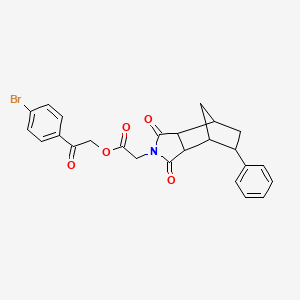
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12463788.png)
